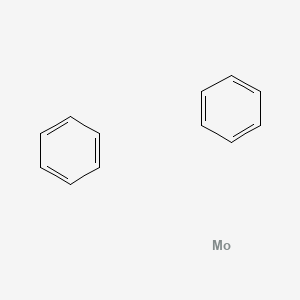

Molybdenum,bis(eta-benzene)-

CAS No.:

Cat. No.: VC16232562

Molecular Formula: C12H12Mo

Molecular Weight: 252.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12Mo |

|---|---|

| Molecular Weight | 252.17 g/mol |

| IUPAC Name | benzene;molybdenum |

| Standard InChI | InChI=1S/2C6H6.Mo/c2*1-2-4-6-5-3-1;/h2*1-6H; |

| Standard InChI Key | KXKURNTZDRVLAJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=CC=C1.C1=CC=CC=C1.[Mo] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Bis(benzene)molybdenum crystallizes as green crystals and belongs to the class of sandwich complexes, where the molybdenum center resides between two parallel benzene rings in an η⁶-coordination mode. The compound adopts a staggered conformation in the solid state, with a Mo–C bond distance of approximately 2.20 Å . X-ray diffraction studies confirm a centrosymmetric structure, where the molybdenum atom occupies a pseudo-octahedral geometry . The benzene ligands exhibit slight distortion from planarity due to metal-ligand bonding interactions.

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₂Mo | |

| Molecular weight | 252.16 g/mol | |

| Coordination geometry | Pseudo-octahedral | |

| Mo–C bond distance | ~2.20 Å | |

| Sublimation temperature | 90–100°C |

Synthesis and Reactivity

Conventional Synthesis Routes

The standard synthesis involves reducing molybdenum halides (e.g., MoCl₃) in the presence of benzene and a reducing agent such as aluminum powder. A representative procedure yields bis(benzene)molybdenum via the reaction:

This method produces the compound in moderate yields (40–60%) .

Dilithiation and Functionalization

Dilithiation of bis(benzene)molybdenum using n-butyllithium (BuLi) and N,N,N',N'-tetramethylethylenediamine (tmeda) generates the highly reactive species [Mo(η⁶-C₆H₅Li)₂]·tmeda . This intermediate enables the synthesis of 1,1′-disubstituted derivatives, such as sila- and bora-bridged complexes. For example, reaction with Si₂Me₄Cl₂ yields [Mo{(η⁶-C₆H₅)₂Si₂Me₄}], a molybdenum-containing paracyclophane .

Physical and Chemical Properties

Thermal Stability

Bis(benzene)molybdenum sublimes at 90–100°C under reduced pressure . Its thermal stability is attributed to the strong Mo–benzene interactions, which prevent ligand dissociation below 150°C.

Magnetic and Electronic Properties

The compound exhibits paramagnetic behavior in its radical cationic form, [Mo(η⁶-C₆H₆)₂]⁺. Electron paramagnetic resonance (EPR) studies reveal an isotropic signal at g = 1.993, consistent with a ²A₁g ground state . Magnetic susceptibility measurements for the salt [Mo(η⁶-C₆H₆)₂][FeBr₄] follow the Curie–Weiss law (θ = –5.4 K), indicating weak antiferromagnetic coupling .

Applications in Catalysis and Materials Science

Catalytic Hydrogenation

Bis(benzene)molybdenum serves as a precursor for heterogeneous catalysts in hydrogenation reactions. Its derivatives facilitate the reduction of unsaturated hydrocarbons under mild conditions, though its activity is less pronounced compared to bis(ethylbenzene)molybdenum analogs .

Charge-Transfer Salts

Oxidation with iodine yields the radical cation salt [Mo(η⁶-C₆H₆)₂][PF₆], which exhibits reversible redox behavior at E½ = –730 mV vs. SCE . These salts are promising candidates for molecular magnets and conductive materials.

Table 2: Redox Properties of [Mo(η⁶-C₆H₆)₂]⁺

| Property | Value | Source |

|---|---|---|

| Redox potential (E½) | –730 mV vs. SCE | |

| EPR g-factor | 1.993 | |

| Magnetic susceptibility | 3.93 cm³·K/mol |

| Hazard Statement | Precautionary Measure |

|---|---|

| H228 (Flammable) | P210: Avoid heat/sparks/open flames |

| H250 (Pyrophoric) | P222: Prevent contact with air |

Recent Research and Future Directions

Recent studies focus on exploiting bis(benzene)molybdenum’s redox activity for spintronic devices and its use in synthesizing strained paracyclophanes . Future research may explore its application in photoactive materials and asymmetric catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume